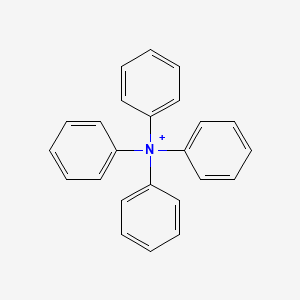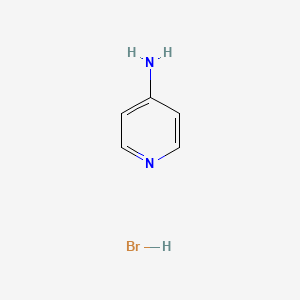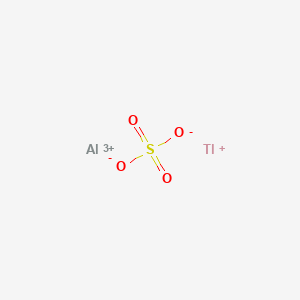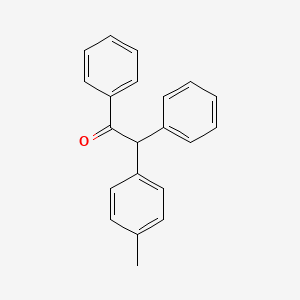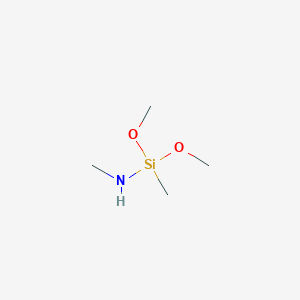
1,1-Dimethoxy-N,1-dimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-N,1-dimethylsilanamine is a chemical compound with the molecular formula C5H13NO2Si It is known for its unique structure, which includes a silicon atom bonded to a nitrogen atom, along with two methoxy groups and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-N,1-dimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with chloromethylsilane in the presence of a base, followed by methanolysis to introduce the methoxy groups. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-N,1-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, silanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-N,1-dimethylsilanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1,1-Dimethoxy-N,1-dimethylsilanamine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions The silicon atom can form stable bonds with various elements, making it a versatile intermediate in chemical reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxy-N,N-dimethylmethanamine: Similar in structure but lacks the silicon atom.
N,N-Dimethylformamide dimethyl acetal: Used in similar applications but has different reactivity due to the absence of silicon.
Trimethylamine: A simpler compound with different chemical properties.
Uniqueness
1,1-Dimethoxy-N,1-dimethylsilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where silicon’s unique characteristics are desired, such as in the synthesis of silicon-based materials and compounds.
Eigenschaften
CAS-Nummer |
51327-44-7 |
|---|---|
Molekularformel |
C4H13NO2Si |
Molekulargewicht |
135.24 g/mol |
IUPAC-Name |
N-[dimethoxy(methyl)silyl]methanamine |
InChI |
InChI=1S/C4H13NO2Si/c1-5-8(4,6-2)7-3/h5H,1-4H3 |
InChI-Schlüssel |
CHQGKZGNKCXMIG-UHFFFAOYSA-N |
Kanonische SMILES |
CN[Si](C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


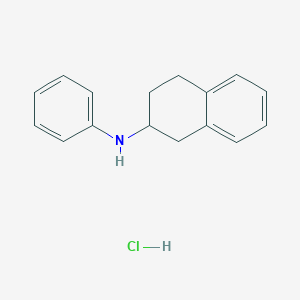



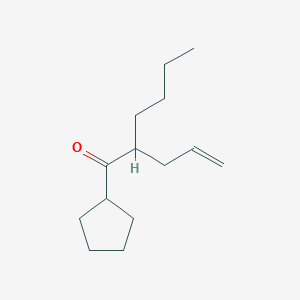
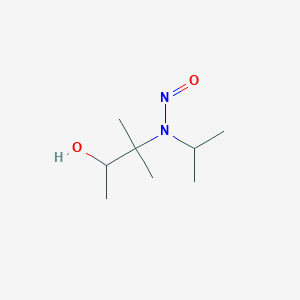

![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
